Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound with the molecular formula C17H14ClN3O5S2 and a molecular weight of 439.89 g/mol This compound is known for its unique structural features, which include a benzothiazole ring, a chlorobenzoyl group, and a sulfamoyl group
Preparation Methods
The synthesis of Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation reactions using 2-chlorobenzoyl chloride.
Addition of the Sulfamoyl Group: The sulfamoyl group is added through sulfonation reactions using sulfamoyl chloride.
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino and carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.
Scientific Research Applications
Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity. For example, the benzothiazole ring can interact with DNA or proteins, affecting cellular processes such as replication and transcription. The sulfamoyl group may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:
Methyl 2-[2-(2-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate: This compound has a methyl group instead of a sulfamoyl group, which may alter its chemical reactivity and biological activity.
Methyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: The presence of a bromine atom instead of chlorine can affect the compound’s electronic properties and reactivity.
Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]propanoate: The propanoate ester variant may have different solubility and stability characteristics.
Properties
IUPAC Name |
methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRCWEOLQGBGHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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